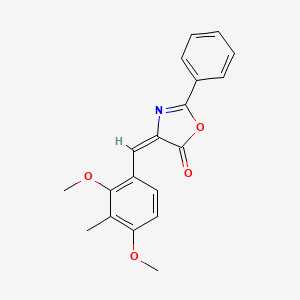
4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazole ring, a benzylidene group, and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2,4-dimethoxy-3-methylbenzaldehyde with 2-phenyloxazol-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with potential optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,4-Dimethoxy-6-methylbenzylidene)-2-phenyloxazol-5(4H)-one
- 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbohydrazide
- 3,4-Dimethoxy-alpha-mercaptocinnamic acid
Uniqueness
4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the benzylidene moiety.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
(4E)-4-[(2,4-dimethoxy-3-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO4/c1-12-16(22-2)10-9-14(17(12)23-3)11-15-19(21)24-18(20-15)13-7-5-4-6-8-13/h4-11H,1-3H3/b15-11+ |
Clave InChI |
BNGSGMUIQBOSIZ-RVDMUPIBSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1OC)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC |
SMILES canónico |
CC1=C(C=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


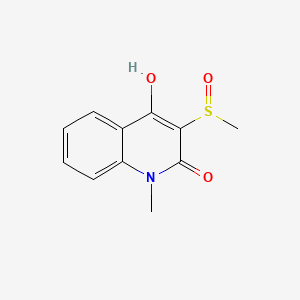

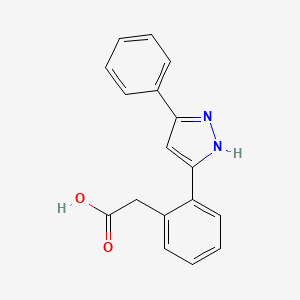



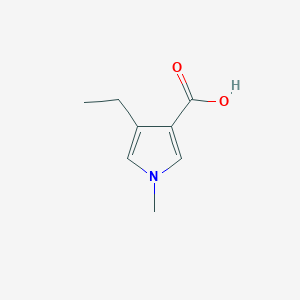
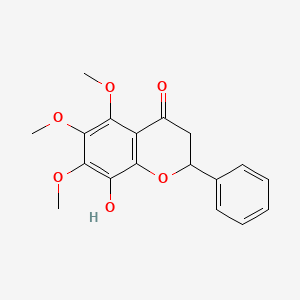

![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
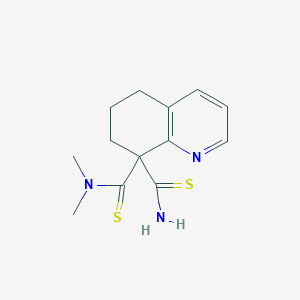
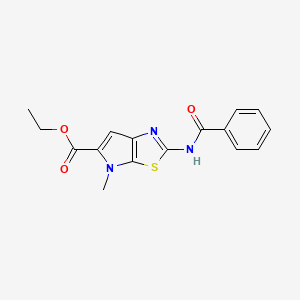

![2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12881653.png)
